molecular formula C9H19NO2 B13617104 Ethyl 2-amino-3-ethylpentanoate

Ethyl 2-amino-3-ethylpentanoate

Cat. No.: B13617104
M. Wt: 173.25 g/mol
InChI Key: BUOMNNGXHFJVLP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-ethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and an ethyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of ethyl 2-bromo-3-ethylpentanoate with ammonia or an amine under controlled conditions can yield the desired product . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-ethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Ethyl 2-amino-3-ethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-ethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-ethylpentanoate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both an amino group and an ester group, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-3-ethylpentanoate, a derivative of 2-amino-3-ethylpentanoic acid, is an organic compound characterized by its molecular formula and structural features that include both an amino group and an ester functional group. This compound is gaining attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions.

Chemical Structure and Properties

The molecular structure of this compound allows it to participate in various biochemical processes. The presence of the amino group enables hydrogen bonding and ionic interactions, which can significantly influence the compound's binding affinity to specific molecular targets. The ester functionality is also crucial, as it may undergo hydrolysis to release active amino acid derivatives, thereby participating in diverse metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Metabolic Pathways : The compound is involved in metabolic processes, potentially influencing energy production and nutrient utilization.
  • Enzyme Interactions : Studies suggest that it can modulate enzyme activities, which could lead to therapeutic applications in medicine.
  • Cellular Signaling : this compound may affect cellular signaling pathways, impacting cell growth and differentiation.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. This interaction can lead to modulation of various biochemical effects, including:

  • Binding Affinity : The compound's ability to form hydrogen bonds with enzymes enhances its binding affinity, which is critical for its biological activity.
  • Hydrolysis : The ester group can be hydrolyzed under physiological conditions, releasing active components that participate in further biochemical reactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key characteristics:

Compound NameStructure Characteristics
Methyl 2-amino-3-methylpentanoateContains a methyl group at the third position
Ethyl 3-amino-4-methylpentanoate hydrochlorideDifferent arrangement of amino and ester groups
2-Amino-3-methylpentanoic acidLacks the ethyl group at the second position

This comparison highlights that this compound's specific structural features contribute to its distinct reactivity and potential interactions within biological systems.

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound:

  • Metabolic Studies : Research has demonstrated that this compound can influence metabolic pathways related to amino acid metabolism, suggesting potential applications in nutritional science and metabolic disorders.
  • Neurotoxicity Screening : In high-throughput screening assays using human neural stem cells (NSCs), compounds similar to this compound were evaluated for neurotoxic effects. Some showed selective toxicity profiles that could inform the development of neuroprotective agents .
  • Therapeutic Applications : Ongoing investigations are examining the potential therapeutic uses of this compound as a precursor in drug development, particularly in synthesizing novel compounds with enhanced biological activity.

Properties

IUPAC Name

ethyl 2-amino-3-ethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)9(11)12-6-3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOMNNGXHFJVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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